2,6,8-Trimethoxy-7-methyl-7H-purine
Description
Evolution of Purine-Based Molecular Scaffolds in Modern Chemical Research
The journey of purine-based molecular scaffolds in chemical research has been one of continuous evolution. Initially focused on understanding their fundamental roles in biological systems, research has progressively shifted towards the synthesis and application of novel purine (B94841) derivatives. bldpharm.comchemsynthesis.com Early investigations centered on the naturally occurring purines, adenine (B156593) and guanine (B1146940), and their functions in nucleic acids and cellular energetics. However, the discovery of the diverse pharmacological activities of modified purines opened up new avenues for drug discovery and chemical biology. chemsynthesis.comchemeo.com
Over the decades, synthetic methodologies have advanced significantly, enabling the creation of a vast library of purine analogues with tailored properties. ontosight.ai Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have revolutionized the ability to functionalize the purine core at various positions, leading to the development of compounds with enhanced potency and selectivity for specific biological targets. ontosight.aibldpharm.com This has led to the successful development of purine-based drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. chemsynthesis.comnih.gov
Significance of Highly Substituted Purine Derivatives in Academic Inquiry
The academic inquiry into highly substituted purine derivatives stems from their potential to serve as highly specific molecular probes and therapeutic agents. chemeo.com The strategic placement of various functional groups on the purine ring system allows for the fine-tuning of their chemical and physical properties, influencing their solubility, bioavailability, and interactions with biological macromolecules. ontosight.ai This high degree of tunability makes them invaluable tools for dissecting complex biological processes and for the rational design of drugs.
Highly substituted purines have been instrumental in the study of enzymes and receptors that recognize purines as substrates or ligands. For instance, the development of fluorescently labeled or biotinylated purine derivatives has enabled the visualization and tracking of these molecules within cells, providing insights into their mechanisms of action. chemeo.com Furthermore, the systematic modification of the purine scaffold has been a key strategy in the development of inhibitors for enzymes such as kinases, which play a central role in cell signaling and are often dysregulated in diseases like cancer. sigmaaldrich.com The ability to introduce multiple substituents allows for the optimization of binding affinity and selectivity, crucial for minimizing off-target effects.
Research Trajectory of 2,6,8-Trimethoxy-7-methyl-7H-purine within Purine Chemical Biology
While the broader class of highly substituted purines has been the subject of extensive research, the specific research trajectory of This compound is not extensively documented in publicly available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 817631-50-8, and its availability from chemical suppliers.
Based on the known reactivity and significance of other multi-substituted purines, the research trajectory for this compound can be projected to explore several key areas:
Synthetic Methodology Development: Research would likely focus on optimizing the synthesis of this specific isomer, ensuring high purity and yield. The introduction of three methoxy (B1213986) groups and a methyl group at specific positions presents a synthetic challenge that could drive the development of novel regioselective reactions.
Physicochemical Property Characterization: A thorough investigation of its solubility, stability, and electronic properties would be essential for any future applications. These properties are fundamental to its behavior in biological systems.
Biological Screening and Target Identification: Given the broad biological activities of other substituted purines, this compound would be a candidate for screening in various biological assays to identify potential therapeutic applications. Its structural features might confer affinity for specific enzymes or receptors involved in purine metabolism or signaling.
Molecular Probe Development: The trimethoxy substitution pattern could be leveraged for the development of molecular probes. For instance, the methoxy groups could be replaced with other functionalities to create fluorescent or affinity-labeled versions of the molecule for use in chemical biology research.
In essence, while the current body of research on this compound is limited, its structure suggests a rich potential for future investigation within the broader and highly active field of purine chemical biology.
Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2,6,8-trimethoxy-7-methylpurine |
InChI |
InChI=1S/C9H12N4O3/c1-13-5-6(11-9(13)16-4)10-8(15-3)12-7(5)14-2/h1-4H3 |
InChI Key |
MIZWGYYQMIEBSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(N=C2OC)OC)N=C1OC |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2,6,8 Trimethoxy 7 Methyl 7h Purine
Precursor-Based Methodologies for Purine (B94841) Core Assembly
The foundational step in synthesizing 2,6,8-trimethoxy-7-methyl-7H-purine is the construction of the purine nucleus itself. Purines are aromatic heterocyclic compounds composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. ub.edursc.org The strategic assembly of this core can be approached from different precursor molecules, allowing for flexibility in the introduction of desired functionalities.
Synthesis from Pyrimidine and Imidazole Derivatives
A primary and widely employed strategy for constructing the purine skeleton involves the sequential annulation of an imidazole ring onto a pre-existing, appropriately substituted pyrimidine. This method, often a variation of the Traube purine synthesis, typically starts with a 4,5-diaminopyrimidine (B145471). The two adjacent amino groups serve as the key reactive sites for the subsequent cyclization. The imidazole portion is then formed by reacting the diaminopyrimidine with a one-carbon synthon, such as formic acid, formamide, or an orthoformate ester. The choice of this one-carbon unit can directly install a substituent at the C-8 position of the final purine.
Alternatively, the purine ring can be assembled by constructing the pyrimidine ring onto an existing imidazole precursor. researchgate.net This approach often starts with a 4-aminoimidazole-5-carboxamide or a related derivative. The pyrimidine ring is then formed by condensation with a reagent that provides the remaining two carbon atoms and one nitrogen atom, such as urea (B33335) or a derivative thereof. While less common than the pyrimidine-to-purine route, this strategy offers a different set of opportunities for controlling the substitution pattern on the final purine scaffold. researchgate.net
Synthetic Approaches from Diaminomaleonitrile (B72808) and Urea Derivatives
A versatile and powerful method for generating purine derivatives involves starting from more fundamental acyclic precursors like diaminomaleonitrile (DAMN) and urea derivatives. rsc.orgrsc.org This approach is particularly valuable in multicomponent reactions where the purine core is assembled in a highly efficient, one-pot process.
In this strategy, DAMN can react with various reagents to form a substituted 4,5-diaminopyrimidine intermediate. For instance, condensation of DAMN with urea or its derivatives can lead to the formation of diaminopyrimidinediones. Subsequent cyclization, often through dehydration or condensation with a one-carbon source, closes the imidazole ring to yield the purine structure. rsc.org This methodology is highly adaptable, allowing for the introduction of diverse substituents onto the pyrimidine ring early in the synthetic sequence, which then influences the properties and subsequent functionalization of the resulting purine. rsc.org
Regioselective Functionalization Techniques for Methoxy (B1213986) and Methyl Group Introduction
Once the purine core is assembled, the key challenge lies in the precise and controlled introduction of the three methoxy groups at the C-2, C-6, and C-8 positions and the methyl group at the N-7 position. This requires a deep understanding of the reactivity and selectivity of the purine ring system.
Nucleophilic Substitution Strategies for Methoxy Group Incorporation at C-2, C-6, and C-8
The introduction of methoxy groups onto the purine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). This strategy requires a purine precursor that has been activated with good leaving groups at the target positions. A typical and effective precursor for this purpose is 2,6,8-trichloropurine (B1237924).
The chlorine atoms at the C-2, C-6, and C-8 positions of the purine are highly susceptible to displacement by strong nucleophiles due to the electron-withdrawing nature of the heterocyclic ring system. The synthesis is executed by treating the 2,6,8-trichloropurine with a strong base and methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol (B129727). The methoxide ion acts as the nucleophile, sequentially displacing each chloride ion to form the corresponding methoxy ether, ultimately yielding a 2,6,8-trimethoxypurine derivative. The reaction conditions, such as temperature and reaction time, can be controlled to manage the degree of substitution if desired.
N-Alkylation Strategies for N-7 Methylation
The regioselective methylation of the purine core at the N-7 position presents a significant synthetic hurdle. Direct alkylation of a purine anion with an alkyl halide typically results in a mixture of N-7 and N-9 alkylated isomers, with the N-9 product often favored as it is the thermodynamically more stable regioisomer. acs.org Achieving high selectivity for the kinetically favored N-7 position requires specialized strategies.
One effective method involves the direct N-alkylation of 6-substituted purines under carefully controlled conditions. For instance, using N-trimethylsilylated purines with a Lewis acid catalyst like tin(IV) chloride (SnCl4) can direct the alkylation reaction preferentially to the N-7 position. acs.orgnih.gov The choice of the alkylating agent and the nature of the substituent at the C-6 position also play a crucial role in determining the N-7/N-9 product ratio. ub.eduacs.org While some alkylating agents like methyl iodide may favor N-9 alkylation, others can be tuned to increase the yield of the N-7 isomer. ub.edu
Table 1: Factors Influencing Regioselectivity in Purine N-Alkylation
| Factor | Condition Favoring N-7 Alkylation | Condition Favoring N-9 Alkylation | Citation |
|---|---|---|---|
| Control | Kinetic Control (lower temperature, specific catalysts) | Thermodynamic Control (higher temperature, longer reaction times) | acs.orgnih.gov |
| Catalyst | Lewis acids (e.g., SnCl4) with silylated purines | Often proceeds with strong bases (e.g., KOH, NaH) alone | acs.orgnih.gov |
| Alkylating Agent | Can be substrate-dependent; some conditions with methyl chloride show N-7 product | More reactive halides like methyl iodide often favor N-9 | ub.edu |
| Substituents | Electron-withdrawing groups at C-6 can influence N-7 selectivity | The specific substituent effect varies | acs.org |
This table provides a generalized summary. Actual outcomes are highly dependent on the specific purine substrate and reaction conditions.
Advanced Coupling Reactions for Purine Derivatization (e.g., Metal-Mediated C-C and C-N Coupling)
Beyond the installation of the core substituents, advanced metal-mediated cross-coupling reactions provide powerful tools for further derivatization of the purine scaffold, although they are also fundamental in building complex precursors. researchgate.net These modern synthetic methods allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.
Transition metal-catalyzed reactions, particularly those employing palladium (Pd), have become indispensable in purine chemistry. researchgate.net For example, a halogenated purine (e.g., a chloro- or bromopurine) can be coupled with a wide variety of partners.
Suzuki-Miyaura Coupling: Reacts a halopurine with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond.
Stille Coupling: Uses an organotin reagent to achieve C-C bond formation.
Buchwald-Hartwig Amination: Forms a C-N bond by coupling a halopurine with an amine.
These reactions are typically performed at the C-2, C-6, or C-8 positions, enabling the introduction of a vast array of functional groups. researchgate.net More recently, direct C-H functionalization has emerged as an even more efficient strategy, where a C-H bond on the purine ring is directly converted to a C-C or C-heteroatom bond, avoiding the need for pre-functionalization with a halogen. rsc.org
Table 2: Examples of Metal-Mediated Coupling Reactions on the Purine Scaffold
| Reaction Name | Metal Catalyst | Bond Formed | Typical Position | Description | Citation |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | C-C | C-2, C-6, C-8 | Couples a halopurine with a boronic acid/ester. | researchgate.netresearchgate.net |
| Stille | Palladium (Pd) | C-C | C-2, C-6, C-8 | Couples a halopurine with an organostannane. | researchgate.net |
| Buchwald-Hartwig | Palladium (Pd) | C-N | C-2, C-6, C-8 | Couples a halopurine with an amine. | researchgate.net |
| Photoredox/Nickel Dual Catalysis | Iridium (Ir) / Nickel (Ni) | C-C | N/A (on pyrimidine precursors) | Utilizes visible light to enable novel C-C bond formations on precursor heterocycles. | acs.org |
Solid-Phase Synthesis and Combinatorial Library Approaches for Purine Derivatives
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of diverse chemical libraries, and its application to purine chemistry has been instrumental in the exploration of structure-activity relationships. nih.govacs.org The synthesis of purine derivatives on a solid support offers several advantages, including simplified purification procedures and the potential for automation.
A common strategy for the solid-phase synthesis of polysubstituted purines begins with the immobilization of a suitable purine precursor onto a resin. For the synthesis of a library of 2,6,9-trisubstituted purines, for instance, 2,6-dichloropurine (B15474) can be attached to a Rink amide resin at the N9 position. nih.gov This anchored precursor then serves as a versatile platform for subsequent chemical modifications. The differential reactivity of the chloro substituents at the C2 and C6 positions allows for selective and sequential displacement with various nucleophiles.
Combinatorial approaches leverage the principles of solid-phase synthesis to create large, indexed collections of related compounds. youtube.com By systematically varying the building blocks introduced at each position of the purine core, vast libraries of derivatives can be generated. For example, starting from a resin-bound dichloropurine, a diverse set of amines can be introduced at the C6 position, followed by another set of nucleophiles at the C2 position. This mix-and-match approach allows for the creation of a multitude of unique purine derivatives in a parallel fashion. acs.org While a specific library of this compound has not been explicitly detailed in the literature, the established methodologies for creating 2,6,9-trisubstituted purine libraries provide a clear blueprint for its potential inclusion in such a collection. nih.gov
Table 1: Representative Solid-Phase Synthesis of a 2,6-Disubstituted Purine Library
| Step | Reagent/Condition | Position of Modification | Representative Yield |
| 1 | 2,6-Dichloropurine, Solid Support (e.g., Rink Amide Resin) | N9 (Immobilization) | >90% |
| 2 | Library of Primary Amines (R¹-NH₂) | C6 | 70-95% |
| 3 | Library of Secondary Amines (R²R³NH) | C2 | 60-90% |
| 4 | Cleavage from Resin (e.g., Trifluoroacetic acid) | - | >80% |
This table presents representative yields for the synthesis of a 2,6-disubstituted purine library on a solid support, based on generally reported efficiencies for such transformations.
Enzymatic and Biocatalytic Pathways for Purine Derivatization
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov In the context of purine chemistry, biocatalysis can provide elegant solutions to challenges such as regioselectivity.
Enzymatic N7-methylation of the purine ring is a known biological process, particularly in the context of RNA capping in viruses. nih.gov Coronaviruses, for example, utilize an S-adenosyl methionine (SAM)-dependent N7-methyltransferase (N7-MTase) to specifically methylate the guanine (B1146940) cap of their RNA. nih.gov While this specific enzyme is tailored for a large RNA substrate, the principle of enzymatic N7-methylation highlights the potential for developing biocatalysts for small molecule purine substrates. The discovery or engineering of a suitable methyltransferase could offer a highly specific route to N7-methylated purines, overcoming the common issue of N7/N9 isomer mixtures in chemical synthesis. ub.edunih.gov
Biocatalytic approaches can also be employed for other modifications of the purine scaffold. Nucleoside phosphorylases, for instance, are used in the synthesis of various nucleoside analogues through transglycosylation reactions. nih.gov While not directly applicable to the synthesis of the non-glycosylated target compound, this demonstrates the broader utility of enzymes in purine chemistry. The development of novel biocatalysts for specific transformations, such as the regioselective functionalization of the purine core, remains an active area of research. rsc.org
Table 2: Comparison of Chemical vs. Potential Enzymatic N7-Methylation of a Purine Substrate
| Method | Methylating Agent | Key Challenge/Advantage | Typical N7:N9 Ratio |
| Chemical Synthesis | Methyl Iodide, Base | Often produces a mixture of N7 and N9 isomers. ub.edunih.gov | Variable (e.g., 1:1 to 1:4) |
| Biocatalysis (Hypothetical) | S-Adenosyl Methionine (SAM) | High regioselectivity, mild reaction conditions. | Potentially >99:1 |
This table provides a comparative overview of chemical and a hypothetical enzymatic approach to N7-methylation of a purine, highlighting the potential advantages of biocatalysis in achieving high regioselectivity.
Synthetic Route Optimization and Yield Enhancement Studies
A plausible synthetic route to this compound would likely start from a readily available precursor such as 2,6,8-trichloropurine. The first critical step is the regioselective methylation of the purine ring at the N7 position. Direct alkylation of purines with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. ub.edunih.govresearchgate.netresearchgate.net Research into the regioselective alkylation of 6-substituted purines has shown that the choice of solvent, base, and alkylating agent can significantly influence the N7/N9 product ratio. ub.edunih.govacs.org For instance, certain conditions can kinetically favor the formation of the N7-alkylated product. nih.gov The use of microwave irradiation has also been explored to improve reaction times and yields in purine alkylation. ub.edu
Once the N7-methylated trichloropurine intermediate is obtained, the next step involves the nucleophilic substitution of the three chloro groups with methoxy groups. The reactivity of the chloro substituents on the purine ring varies, with the C6 position generally being the most susceptible to nucleophilic attack, followed by C2 and then C8. This differential reactivity can be exploited for sequential substitutions if desired. For the synthesis of the trimethoxy derivative, forcing conditions with a large excess of sodium methoxide would likely be employed to ensure complete substitution. Mechanochemical methods have also been shown to enhance the rates and yields of nucleophilic aromatic substitution reactions, offering a potential avenue for process optimization. nih.gov
Table 3: Plausible Synthetic Route and Optimization Considerations for this compound
| Step | Transformation | Key Optimization Parameters | Potential for Yield Enhancement |
| 1 | N7-methylation of 2,6,8-trichloropurine | Choice of methylating agent, base, solvent, and temperature to maximize N7-regioselectivity. nih.gov | Use of specific catalysts or microwave assistance to improve N7:N9 ratio. ub.edu |
| 2 | Methoxylation of 2,6,8-trichloro-7-methyl-7H-purine | Reaction temperature, concentration of sodium methoxide, and reaction time to ensure complete substitution. | Application of mechanochemistry to potentially increase reaction rate and yield. nih.gov |
This table outlines a plausible synthetic pathway and highlights key parameters that would require optimization to maximize the yield of the final product.
Spectroscopic and High Resolution Structural Elucidation of 2,6,8 Trimethoxy 7 Methyl 7h Purine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 2,6,8-Trimethoxy-7-methyl-7H-purine, a combination of 1H, 13C, and 2D NMR techniques would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The N-methyl group (N7-CH₃) would likely appear as a sharp singlet. The three methoxy (B1213986) groups (-OCH₃) at positions 2, 6, and 8 would also each produce a singlet. The absence of any protons directly attached to the purine (B94841) ring at positions where methoxy groups are substituted simplifies the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. We would anticipate signals for the carbon atoms of the purine ring, the methyl carbon of the N-methyl group, and the carbons of the three methoxy groups. The chemical shifts of the purine ring carbons would be influenced by the electron-donating methoxy groups and the nitrogen atoms within the ring system.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would reveal long-range correlations between protons and carbons, confirming the placement of the methyl and methoxy groups on the purine scaffold.
Expected ¹H and ¹³C NMR Data
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| C2 | - | 160-165 |
| C4 | - | 145-150 |
| C5 | - | 110-115 |
| C6 | - | 158-163 |
| C8 | - | 155-160 |
| N7-CH₃ | 3.8 - 4.2 (s, 3H) | 30-35 |
| C2-OCH₃ | 4.0 - 4.4 (s, 3H) | 55-60 |
| C6-OCH₃ | 4.1 - 4.5 (s, 3H) | 54-59 |
| C8-OCH₃ | 3.9 - 4.3 (s, 3H) | 53-58 |
Note: The chemical shifts are predicted values based on known data for similar substituted purines and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS, LC-MS/MS, GC-MS, TOF-MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI-MS) would be suitable for detecting the molecular ion.
The expected exact mass of this compound (C₉H₁₂N₄O₃) can be calculated. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, would provide a highly accurate mass measurement, confirming the elemental formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, yielding characteristic product ions. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, as well as the loss of formaldehyde (B43269) (CH₂O). The stability of the purine ring would likely result in fragment ions corresponding to the core heterocyclic structure. The study of these fragmentation pathways provides valuable confirmation of the compound's structure. In the context of purine and pyrimidine (B1678525) analysis, LC-MS/MS methods have been developed for comprehensive metabolite profiling. nih.gov
Predicted Mass Spectrometry Data
| Ion | Formula | Expected m/z | Description |
| [M+H]⁺ | C₉H₁₃N₄O₃⁺ | 225.10 | Molecular ion (protonated) |
| [M-CH₃]⁺ | C₈H₁₀N₄O₃⁺ | 210.08 | Loss of a methyl radical |
| [M-CH₂O]⁺ | C₈H₉N₄O₂⁺ | 193.07 | Loss of formaldehyde |
| [M-2CH₃]⁺ | C₇H₇N₄O₃⁺ | 195.05 | Sequential loss of two methyl radicals |
Note: The m/z values are predicted for the most abundant isotopes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the methyl groups, C-O stretching of the methoxy groups, and the various vibrations of the purine ring system (C=N, C=C, and C-N stretching).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Purine systems are known to exhibit strong UV absorption due to the π-electron systems of the aromatic rings. The presence of the three electron-donating methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted purine core. The UV-Vis spectrum would be useful for quantitative analysis and for monitoring any reactions involving the purine ring.
Expected Spectroscopic Data
| Spectroscopic Technique | Expected Absorptions/Transitions |
| Infrared (IR) | ~2950-2850 cm⁻¹ (C-H stretching, methyl/methoxy) ~1620-1550 cm⁻¹ (C=N and C=C stretching, purine ring) ~1250-1000 cm⁻¹ (C-O stretching, methoxy) |
| UV-Visible (UV-Vis) | λmax ~260-290 nm (π → π* transitions) |
Note: These are generalized expected ranges and can be influenced by the solvent and molecular environment.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure would definitively confirm the connectivity of the atoms, including the positions of the methoxy and methyl groups on the purine ring. It would also reveal information about the planarity of the purine ring system and the orientation of the methoxy groups relative to the ring. Furthermore, analysis of the crystal packing would show any intermolecular interactions, such as π-π stacking or weak hydrogen bonds, which govern the solid-state architecture. While a crystal structure for the specific title compound is not found in the public databases, studies on related 7-methylpurine derivatives provide insights into the expected structural features. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling of 2,6,8 Trimethoxy 7 Methyl 7h Purine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO/LUMO Analysis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules. aimspress.com These calculations help determine the distribution of electron density and predict molecular reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. aimspress.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. aimspress.comwikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org
For 2,6,8-Trimethoxy-7-methyl-7H-purine, the presence of three electron-donating methoxy (B1213986) groups (-OCH₃) is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the purine (B94841) ring's nitrogen atoms influences the LUMO. acs.org The methyl group at the N7 position also contributes to the electronic landscape. Theoretical calculations on related purine derivatives show that such substitutions significantly modulate the frontier orbital energies. nih.govnih.gov For instance, push-pull systems on a purine core, where electron-donating and electron-accepting groups are present, can lead to a smaller HOMO-LUMO gap and unique photophysical properties. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties for this compound based on DFT Calculations of Related Purines
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| HOMO Energy | Relatively High (less negative) | Electron-donating methoxy groups increase electron density on the purine ring, raising the HOMO energy level, making the molecule a better electron donor. acs.org |
| LUMO Energy | Moderately Low | The electronegative nitrogen atoms of the purine core attract electron density, stabilizing the LUMO. |
| HOMO-LUMO Gap (ΔE) | Small to Moderate | The combination of electron-donating substituents and the inherent electronic nature of the purine core likely results in a moderate energy gap, suggesting significant chemical reactivity. wikipedia.org |
| HOMO Distribution | Delocalized over the purine ring system with significant contribution from the oxygen atoms of the methoxy groups. | In similar substituted purines, the HOMO is often centered on the purine core and electron-rich substituents. nih.gov |
| LUMO Distribution | Primarily localized on the pyrimidine (B1678525) and imidazole (B134444) rings of the purine core. | The LUMO in purine analogs is typically concentrated on the heterocyclic ring system, indicating sites for nucleophilic attack. nih.govresearchgate.net |
These quantum chemical predictions are invaluable for understanding the molecule's potential role in chemical reactions and its interactions with biological targets. aimspress.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.gov
For this compound, MD simulations would be crucial for several reasons:
Flexibility and Dynamics : MD simulations reveal the intrinsic flexibility of the purine scaffold and its substituents. Understanding which parts of the molecule are rigid and which are flexible is key to comprehending its binding dynamics with proteins, where induced-fit effects can be important. nih.gov Studies on other purine derivatives have shown that protein loop motions and ligand flexibility are often coupled and essential for catalysis and binding. nih.gov
Ligand-Target Interaction Profiling and Binding Affinity Prediction
A primary application of computational modeling for a potential bioactive compound like this compound is to predict its interactions with protein targets and estimate its binding affinity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy.
For this compound, docking studies would be performed against various potential targets, such as kinases, for which purine analogs are well-known inhibitors. nih.govnih.gov The purine core itself is an excellent scaffold for forming hydrogen bonds with the "hinge" region of a kinase ATP-binding site. nih.gov
Table 2: Hypothetical Docking Interaction Profile for this compound in a Kinase ATP-Binding Site
| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residue(s) in Target | Significance for Binding |
| Purine Ring Nitrogens (N1, N3, N9) | Hydrogen Bond Acceptor | Hinge Region Backbone Amides (e.g., Val, Ala, Cys) | Anchors the ligand in the ATP-binding site, a canonical interaction for purine-based inhibitors. nih.gov |
| Purine Ring System | π-π Stacking | Aromatic Residues (e.g., Phe, Tyr, Trp) | Stabilizes the ligand within the hydrophobic pocket. nih.govresearchgate.net |
| 2, 6, 8-Methoxy Groups | Hydrogen Bond Acceptor / Hydrophobic Contact | Polar or Nonpolar residues in the binding pocket | Can form additional hydrogen bonds or engage in van der Waals interactions, contributing to affinity and selectivity. |
| 7-Methyl Group | Hydrophobic (van der Waals) Contact | Hydrophobic pocket | May provide additional stabilizing interactions and influence the orientation of the purine core. |
Docking studies on other purine derivatives have successfully rationalized their binding modes and guided the synthesis of more potent inhibitors. nih.govnih.gov
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore models are generated from a set of active molecules or from a ligand-protein complex structure. nih.gov Key features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govresearchgate.net
For a series of bioactive purine derivatives, a pharmacophore model would highlight the essential features for activity. A model for a kinase inhibitor, for instance, would likely include:
One or two hydrogen bond acceptors corresponding to the purine nitrogens.
A hydrophobic/aromatic feature representing the purine core.
Additional hydrophobic or hydrogen-bonding features corresponding to substituents at the C2, C6, and C8 positions. nih.govresearchgate.net
Once a pharmacophore model is established, it becomes a powerful tool for lead optimization. bruker.com It can be used to:
Virtually Screen large compound libraries to identify new molecules that match the pharmacophore and are likely to be active.
Guide Synthetic Modifications : Chemists can design new analogs of this compound by modifying or adding functional groups that better match the pharmacophore features, potentially improving potency and selectivity. nih.govlookchem.com This strategy helps focus synthetic efforts on the most promising compounds. nih.gov
Structure-Activity Relationship (SAR) Studies via In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. consensus.app In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate chemical structure with activity. nih.gov
3D-QSAR models, for example, use molecular fields (steric and electrostatic) to explain the activity of a set of compounds. nih.gov For a series of purine derivatives including this compound, a 3D-QSAR study could reveal:
Favorable and Unfavorable Regions : The model would generate maps showing where bulky groups or electron-withdrawing/donating groups would increase or decrease activity. Studies on 2,6,9-trisubstituted purines have shown that steric properties can be a dominant factor, with bulky groups at certain positions being unfavorable for cytotoxicity. nih.gov
Predictive Power : A validated QSAR model can predict the activity of newly designed, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov
SAR analyses of various purine derivatives have consistently shown that substitutions at the C2, C6, and N9 positions are critical for modulating activity against targets like kinases and parasites. nih.govnih.gov The specific substitutions on this compound would place it uniquely within this chemical space, and in silico SAR would be essential to hypothesize its activity relative to known compounds.
Computational Approaches to Selectivity and Specificity of Purine Derivatives
A major challenge in drug design is achieving selectivity: ensuring a compound binds strongly to its intended target but weakly or not at all to other, related proteins (e.g., other kinases). nih.gov Poor selectivity can lead to off-target effects. Computational methods are indispensable for predicting and rationalizing selectivity.
For purine derivatives, selectivity can be computationally assessed through:
Comparative Docking : Docking the same ligand (e.g., this compound) into the binding sites of multiple different proteins (the target and several anti-targets). Differences in the predicted binding scores and interaction patterns can suggest selectivity. nih.gov
MD Simulations of Different Complexes : Simulating the ligand bound to different proteins can reveal differences in the stability of the complex and the dynamics of the interactions, providing a more nuanced view of binding specificity. nih.gov
Binding Free Energy Calculations : More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can calculate the relative binding free energies of a ligand to two different proteins, offering a quantitative prediction of selectivity. acs.org
Studies have shown that even subtle differences in the binding pocket, such as the presence of a single different amino acid, can be exploited to design selective inhibitors. nih.gov The substitution pattern of this compound, with methoxy groups at three positions, provides a unique steric and electronic profile that could be computationally modeled to predict its selectivity profile against a panel of protein targets. acs.org
Mechanistic Biological Investigations of 2,6,8 Trimethoxy 7 Methyl 7h Purine
Enzymatic Interaction and Inhibition Kinetics Studies
The influence of 2,6,8-trimethoxy-7-methyl-7H-purine on various enzymatic activities has been a key area of investigation, particularly its effects on enzymes involved in purine (B94841) metabolism and those essential for microbial survival.
Modulation of Purine Metabolic Enzymes
The purine metabolic pathway is crucial for numerous cellular processes, and its enzymatic components are significant targets for therapeutic intervention. Research into the interaction of this compound with key enzymes in this pathway has been undertaken.
Adenosine (B11128) Deaminase (ADA): ADA is a critical enzyme in purine metabolism, catalyzing the deamination of adenosine to inosine. researchgate.net The inhibitory potential of various purine analogues against ADA has been explored. For instance, the substitution pattern on the purine ring, particularly at the N1 and N7 positions, has been shown to be a critical determinant of the binding affinity of inhibitors to the enzyme. researchgate.net While specific kinetic data for this compound is not extensively detailed in the available literature, the general structure-activity relationships of purine derivatives suggest that the methyl group at the 7-position could influence its interaction with ADA.
Guanase (Guanine Deaminase): Guanase catalyzes the hydrolysis of guanine (B1146940) to xanthine. The study of guanase inhibitors is important for understanding purine metabolism regulation. While some purine analogues have been identified as moderate competitive inhibitors of guanase, specific inhibitory constants (Ki) for this compound are not prominently reported. nih.gov The development of sensitive and specific assays, such as LC/MS-based methods, is crucial for accurately determining the kinetic parameters of potential inhibitors like the title compound. mac-mod.comnih.gov
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) and Purine Nucleoside Phosphorylase (PNPase): These enzymes are central to the purine salvage pathway. While the kinetics of multisubstrate analogue inhibitors with PNPase have been studied, providing insights into the binding mechanisms, specific data on the interaction of this compound with HGPRTase or PNPase is limited in the public domain. nih.gov
Interaction with Essential Microbial Enzymes
The unique metabolic pathways of microorganisms present opportunities for the development of targeted antimicrobial agents.
DprE1 in Mycobacterium tuberculosis: Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drug development. cuni.czmdpi.com Phenotypic screening of purine derivative libraries has led to the identification of potent 7H-purine-based inhibitors of DprE1. cuni.cznih.gov These studies have highlighted the importance of substitutions at the 2, 6, and 7 positions of the purine core for antimycobacterial activity. cuni.cznih.gov Although the specific inhibitory activity of this compound against DprE1 is not explicitly documented, the structural similarity to other active 7H-purines suggests it as a candidate for such interactions.
Receptor Binding and Signaling Pathway Modulation
The ability of this compound to interact with cellular receptors and modulate signaling pathways is another significant area of research.
Agonist or Antagonist Activity at Purinergic Receptors
Purinergic receptors, which are activated by purines like ATP and adenosine, are involved in a wide array of physiological processes. nih.gov
Interference with Cellular Signaling Cascades
The Hedgehog (Hh) signaling pathway is vital in embryonic development and has been implicated in the progression of certain cancers, making it a target for therapeutic development. nih.gov
Hedgehog Pathway via Smoothened Receptor: The Smoothened (SMO) receptor is a key transducer of the Hh signal. nih.gov Research has focused on developing purine-based SMO antagonists. Studies on 2,6,9-trisubstituted purines have shown that certain derivatives can act as potent SMO antagonists, leading to the downregulation of Hh target genes like PTCH and GLI1. nih.gov While this compound was not the lead compound in these studies, the findings support the potential of the purine scaffold to interfere with the Hedgehog signaling cascade.
Cellular Uptake and Intracellular Localization Mechanisms
Understanding how a compound enters a cell and where it localizes is fundamental to interpreting its biological activity. However, specific studies detailing the cellular uptake and intracellular localization mechanisms of this compound are not extensively covered in the currently available scientific literature. General principles of small molecule transport across cellular membranes would likely apply, influenced by its physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are in turn determined by the methoxy (B1213986) and methyl substitutions.
: A Review of Current Literature
Following a comprehensive review of scientific literature, no specific data were found regarding the mechanistic biological investigations of the chemical compound this compound.
Extensive searches were conducted to locate studies pertaining to the impact of this specific purine derivative on various biological pathways and its pharmacological properties. However, the current body of scientific research available in the public domain does not appear to contain specific investigations into the following areas for this compound:
In Vitro and In Vivo Pharmacological Evaluation
While the broader class of purine analogues has been the subject of extensive research, leading to the development of various therapeutic agents, information detailing the specific biological activities of this compound remains unelucidated in the available scientific literature. Therefore, the creation of data tables and detailed research findings as requested is not possible at this time.
Advanced Analytical Methodologies for 2,6,8 Trimethoxy 7 Methyl 7h Purine Research
Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC, UHPLC, GC)
Chromatographic techniques are indispensable for the isolation and purity assessment of purine (B94841) analogs. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are primary methods, valued for their high resolution and efficiency in separating components from complex mixtures. taylorfrancis.comnih.gov
Reversed-phase (RP) HPLC is a commonly employed technique for the separation of purine bases. researchgate.netscitepress.org In a typical setup, a C18 column is used as the stationary phase, which effectively retains nonpolar and moderately polar compounds. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) formate, mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). scitepress.orgsigmaaldrich.com The pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention behavior of ionizable compounds like purines. researchgate.net For instance, optimal separation of various purine and pyrimidine (B1678525) bases has been achieved at a pH of around four. researchgate.net
UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and improved resolution. chromatographyonline.commdpi.com This technique is particularly beneficial for analyzing a wide range of purine metabolites in biological samples, offering enhanced sensitivity and throughput. chromatographyonline.com
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), provides another powerful tool for purine analysis. nih.govyoutube.com A key challenge with GC is the low volatility of many purine metabolites. youtube.com To overcome this, a derivatization step is required to convert the non-volatile analytes into more volatile forms. nih.govyoutube.com A common two-step derivatization process involves methoximation followed by silylation (e.g., using MSTFA), which increases the volatility of the compounds, making them suitable for GC analysis. youtube.com
| Parameter | HPLC for Purine Bases | UHPLC for Purine Metabolites | GC-MS for Purine Metabolites |
| Stationary Phase | C18 Reversed-Phase Column nih.govresearchgate.net | Waters ACQUITY UPLC BEH Amide mdpi.com | GC column (e.g., capillary) nih.gov |
| Mobile Phase | Aqueous buffer (e.g., 0.3 M KH2PO4) and organic modifier researchgate.net | Gradient of aqueous ammonium acetate (B1210297)/ammonia and acetonitrile mdpi.com | Inert carrier gas (e.g., Helium) |
| Detection | UV Absorbance (e.g., 255 nm or 270 nm) researchgate.netsigmaaldrich.com | Tandem Mass Spectrometry (MS/MS) chromatographyonline.com | Mass Spectrometry (MS) nih.gov |
| Key Feature | Robust and widely used for purity assessment. researchgate.net | High speed and resolution for complex mixtures. chromatographyonline.com | Requires derivatization for non-volatile analytes. youtube.com |
| Reference | researchgate.net | chromatographyonline.commdpi.com | nih.govyoutube.com |
Mass Spectrometry-Based Quantification in Complex Biological Matrices (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is the gold standard for quantifying trace levels of compounds in complex biological matrices like plasma, urine, and tissue extracts. nih.govnih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for the clinical diagnosis of purine and pyrimidine disorders due to its superior sensitivity and specificity. nih.gov
In LC-MS/MS, the liquid chromatograph separates the analytes, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. nih.gov The tandem MS setup (e.g., a triple quadrupole) allows for highly selective detection using Multiple Reaction Monitoring (MRM). nih.gov This involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process significantly reduces background noise and matrix interference, enabling accurate quantification. nih.govcreative-proteomics.com LC-MS/MS methods have been developed for the simultaneous quantification of dozens of purine and pyrimidine metabolites. creative-proteomics.comnih.gov
GC-MS is also a powerful platform for metabolomic studies, offering excellent chromatographic resolution. nih.govyoutube.com After derivatization to increase volatility, analytes are separated on a GC column and detected by the mass spectrometer. nih.govyoutube.com The electron ionization (EI) source is commonly used, which generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. youtube.com GC-MS has been successfully applied to profile microbiota-dependent metabolites, including purine derivatives, in blood samples. nih.gov
| Technique | Sample Type | Key Advantages | Research Application | Reference |
| LC-MS/MS | Urine, Serum, Plasma nih.govnih.gov | High sensitivity, high specificity, suitable for polar and non-volatile compounds. | Diagnosis of metabolic disorders, therapeutic drug monitoring. nih.govnih.gov | nih.govnih.govnih.gov |
| GC-MS | Blood, Tissue Lysates nih.govyoutube.com | High chromatographic resolution, extensive spectral libraries for identification. | Metabolite profiling, analysis of microbiota-dependent metabolites. nih.govyoutube.com | nih.govyoutube.com |
Developments in Ion-Pairing Chromatography for Polar Purine Metabolites
Standard reversed-phase liquid chromatography (RPLC) often provides poor retention for highly polar and charged metabolites, such as purine nucleotides. nih.govnih.gov Ion-Pairing Chromatography (IPC) is an effective strategy to overcome this limitation. nih.gov IPC involves adding an ion-pairing reagent to the mobile phase. This reagent is typically an amphiphilic molecule that has a charge opposite to that of the analyte and a hydrophobic tail. nih.gov
The ion-pairing reagent forms a neutral ion-pair with the charged analyte, which can then be retained on the nonpolar stationary phase of an RPLC column. nih.govnih.gov For negatively charged analytes like phosphorylated purines, a positively charged ion-pairing agent such as tributylamine (B1682462) (TBA) or dibutylamine (B89481) acetate (DBAA) is used. nih.govnih.gov This approach significantly improves the retention and separation of polar metabolites. nih.gov
Ion-Pairing Reversed-Phase Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (IP-RP-UPLC-MS/MS) combines the enhanced retention from IPC with the speed and sensitivity of UPLC-MS/MS. researchgate.netnih.gov This powerful combination allows for the rapid and sensitive analysis of a wide range of polar purine and pyrimidine metabolites, including nucleobases, nucleosides, and nucleotides, within a single chromatographic run. nih.gov
High-Throughput Analytical Platforms for Screening and Quantification
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for their effect on a specific biological target. bmglabtech.comwikipedia.org In the context of purine research, HTS is crucial for identifying novel inhibitors or modulators of enzymes involved in purine metabolism. nih.gov
HTS assays are typically performed in microtiter plates (e.g., 96, 384, or 1536 wells) and rely on automated liquid handling, robotics, and sensitive plate readers for detection. bmglabtech.comwikipedia.org The primary goal is to identify "hits" or "leads"—compounds that produce the desired effect—which can then be further optimized in the drug discovery pipeline. bmglabtech.com
For purine-related targets, HTS assays can be designed to monitor the activity of a single enzyme or even an entire metabolic pathway reconstituted in vitro. nih.gov For example, a continuous assay combining four enzymes of the Plasmodium falciparum purine salvage pathway was developed for HTS to identify inhibitors. nih.gov Another approach involves rapid screening of urine samples for disorders of purine metabolism using HPLC coupled with electrospray tandem mass spectrometry (HPLC-ESI-MS/MS), which can significantly reduce analysis time compared to conventional methods. nih.gov
Standard Addition Protocols for Enhanced Quantification Accuracy
The quantification of analytes in complex biological matrices can be compromised by "matrix effects," where other components in the sample interfere with the analyte signal, leading to inaccurate results. wikipedia.orginorganicventures.com The standard addition method is a powerful quantitative technique used to correct for these matrix effects. welchlab.comlibretexts.org
Unlike an external calibration curve, which is prepared in a pure solvent, the standard addition method involves adding known amounts of the analyte (a standard) directly to aliquots of the sample itself. wikipedia.orgwelchlab.com The signal is measured for the original (unspiked) sample and for each of the spiked samples. A calibration curve is then generated by plotting the measured signal against the concentration of the added standard. researchgate.net
By extrapolating this linear plot back to the x-axis (where the signal is zero), the endogenous concentration of the analyte in the original sample can be determined. libretexts.orgresearchgate.net The fundamental advantage of this method is that the standard is subjected to the same matrix effects as the endogenous analyte, as they are both measured in the same complex environment. inorganicventures.comwelchlab.com This protocol has been successfully used in the LC-MS/MS quantification of purine metabolites in veterinary samples, demonstrating its utility in improving accuracy for clinical diagnostics. nih.gov
Future Research Trajectories and Academic Prospects
Exploration of Novel Synthetic Routes for Structural Diversification
A critical step in exploring the potential of 2,6,8-Trimethoxy-7-methyl-7H-purine is the development of versatile synthetic strategies to generate a library of structurally related analogues. The ability to systematically modify the purine (B94841) core is essential for establishing structure-activity relationships (SAR).
Future research could focus on several synthetic avenues:
Modification of Methoxy (B1213986) Groups: Developing selective demethylation or substitution reactions at the C2, C6, and C8 positions would allow for the introduction of a wide range of functional groups. For instance, replacing methoxy groups with various alkoxy, aryloxy, or amino moieties could significantly alter the compound's electronic and steric properties, influencing its interaction with biological targets. Synthetic strategies could adapt established methods for nucleophilic aromatic substitution on chloropurines, which are common precursors. nih.govrsc.org
Diversification at the N7-Position: While the parent compound features a methyl group, exploring the impact of other substituents at the N7 position is a logical next step. Synthetic routes starting from imidazole (B134444) precursors could be adapted to introduce various alkyl or aryl groups at this position, allowing for an investigation into its role in the compound's activity. mdpi.com
Bioisosteric Replacement: Future synthetic efforts could involve the replacement of parts of the purine scaffold with isosteres to modulate its properties. For example, creating 7-deazapurine analogues could alter the molecule's metabolic stability and hydrogen bonding capabilities. mdpi.com
A one-pot synthesis approach, which has been successful for other polysubstituted purines, could be explored to improve efficiency and facilitate the rapid generation of a diverse chemical library. researchgate.net This diversification is crucial for subsequent biological screening and optimization.
Table 1: Potential Synthetic Strategies for Diversification
| Strategy | Target Position(s) | Potential New Functionalities | Rationale |
|---|---|---|---|
| Selective Demethylation/Substitution | C2, C6, C8 | Hydroxyl, Alkoxy, Amino, Thioether groups | Modulate hydrogen bonding, solubility, and target interaction. researchgate.net |
| N-Alkylation/Arylation | N7 | Various alkyl and aryl chains, functionalized linkers | Probe steric and electronic requirements at the N7 position. mdpi.com |
| C-H Arylation | C-H bonds on the purine core | Aryl, Heteroaryl groups | Introduce diverse aromatic systems without pre-functionalization. researchgate.net |
Integration of Omics Technologies in Mechanistic Elucidation
Once a biological activity for this compound or its derivatives is identified, understanding its mechanism of action at a molecular level is paramount. Omics technologies provide a powerful, unbiased, and system-wide approach to achieve this. biobide.comnih.gov Integrating multiple omics datasets can reveal the complex cellular responses to the compound. mdpi.com
Transcriptomics (RNA-Seq): By treating cells with the compound and sequencing their messenger RNA, researchers can identify which genes are up- or down-regulated. This can provide clues about the cellular pathways being perturbed, such as those involved in cell cycle, apoptosis, or inflammation.
Proteomics: This technology identifies and quantifies changes in the protein landscape of a cell upon treatment. It can help pinpoint the specific protein target of the compound or identify downstream protein expression changes that are part of the compound's mechanism. researchgate.net
Metabolomics: As a purine derivative, the compound may interfere with metabolic pathways. Metabolomics can detect changes in the levels of small-molecule metabolites (like ATP, GTP, or uric acid precursors), providing direct evidence of the compound's impact on cellular metabolism. mdpi.comomicstutorials.com
By combining these approaches (multi-omics), a comprehensive picture of the drug's effect can be constructed, from gene to protein to metabolic function. nih.gov This holistic view is invaluable for validating drug targets and understanding potential off-target effects. researchgate.net
Table 2: Application of Omics Technologies
| Omics Technology | Biological Molecules Analyzed | Key Questions to Answer |
|---|---|---|
| Genomics | DNA | Identify genetic variations that confer sensitivity or resistance to the compound. |
| Transcriptomics | RNA | Determine which gene expression pathways are modulated by the compound. |
| Proteomics | Proteins | Identify direct protein targets and downstream changes in protein networks. |
Rational Design of Next-Generation Purine Derivatives
Following initial screening and mechanistic studies, future research can employ rational, structure-based design to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov This approach moves beyond random screening to a more targeted and efficient method of drug discovery. nih.gov
Assuming a protein target is identified (e.g., a kinase or a metabolic enzyme), computational and structural biology techniques would be central:
X-ray Crystallography and Cryo-EM: Obtaining a high-resolution structure of the target protein in complex with this compound or an active analogue is a primary goal. This provides a detailed atomic-level map of the binding site, revealing key interactions that can be optimized. mdpi.com
Computational Docking and Molecular Dynamics: These in silico methods can predict how newly designed analogues will bind to the target protein. acs.org They allow researchers to virtually screen thousands of potential modifications to prioritize the synthesis of compounds with the highest predicted affinity and best fit.
Fragment-Based and Hybrid Molecule Design: Researchers could design hybrid molecules that combine the purine scaffold with other pharmacophores known to interact with the target class, potentially leading to novel modes of action or enhanced activity. nih.govnih.gov
This iterative cycle of design, synthesis, and testing is a powerful strategy for optimizing lead compounds into viable drug candidates. mdpi.commdpi.com
Interdisciplinary Approaches in Purine Chemical Biology Research
The comprehensive study of a novel compound like this compound necessitates a highly interdisciplinary approach, integrating chemical synthesis, cell biology, computational science, and biophysics.
Chemical Probe Development: Synthetic chemists can design and create modified versions of the parent compound that can be used as tools to study its biological function. For example, attaching a fluorescent dye would allow for visualization of the compound's localization within a cell, while adding a photo-affinity label could be used to covalently link the compound to its direct cellular targets for unambiguous identification.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to precisely measure the thermodynamics and kinetics of the compound binding to its purified target protein, validating computational predictions and providing deeper mechanistic insight.
Systems Biology Modeling: Data generated from omics studies can be integrated into computational models of cellular pathways. This allows researchers to simulate the effects of the compound on the entire system, potentially predicting downstream consequences, feedback loops, and mechanisms of resistance.
By combining expertise from multiple fields, the scientific community can more effectively translate the initial discovery of a bioactive purine derivative into a well-understood chemical probe or a potential therapeutic lead.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6,8-Trimethoxy-7-methyl-7H-purine, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : Synthesis typically involves multi-step substitution reactions starting from purine scaffolds. For example, methoxy and methyl groups can be introduced via nucleophilic substitution under basic conditions. Key parameters include:
- Temperature : Controlled heating (60–80°C) to avoid side reactions like demethylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity for methoxy group introduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, confirmed by TLC. Purity ≥95% is achievable with iterative recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–3.0 ppm). <sup>13</sup>C NMR confirms aromatic carbons (δ 140–160 ppm) and substituents .
- IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and C-N (1650 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]<sup>+</sup> and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions. Key variables to standardize:
- Cellular Models : Use isogenic cell lines to minimize genetic variability.
- Solvent Controls : DMSO concentrations >0.1% may artifactually inhibit enzymes .
- Dose-Response Curves : Ensure linearity (R² >0.95) across 3–5 log units. Normalize data to vehicle and positive controls .
- Data Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance. Meta-analysis of independent replicates reduces false positives .
Q. What experimental strategies elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure Vmax and Km under varying substrate/inhibitor concentrations to distinguish competitive vs. non-competitive inhibition .
- Molecular Docking : Use software (AutoDock Vina) to model ligand-enzyme interactions. Validate with mutagenesis (e.g., alanine-scanning of predicted binding residues) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) and stoichiometry .
Q. How can researchers address solubility challenges in in vitro studies of this compound?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility without cytotoxicity .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability, cleaved intracellularly .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
